molecular formula C8H14ClNS2 B587500 Sulfallate-d10 CAS No. 1794760-34-1

Sulfallate-d10

Cat. No.: B587500
CAS No.: 1794760-34-1
M. Wt: 233.838
InChI Key: XJCLWVXTCRQIDI-IZUSZFKNSA-N
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Description

Sulfallate-d10, also known as N,N-(Diethyl-d10)carbamodithioic Acid 2-Chloro-2-propen-1-yl Ester, is an isotopically labeled compound used primarily in scientific research. It is a derivative of Sulfallate, a compound known for its applications in various fields such as chemistry and biology. The molecular formula of this compound is C8H4D10ClNS2, and it has a molecular weight of 233.85 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sulfallate-d10 involves the incorporation of deuterium atoms into the Sulfallate molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the efficient and consistent incorporation of deuterium atoms. Quality control measures are also implemented to ensure the purity and isotopic labeling of the final product .

Chemical Reactions Analysis

Types of Reactions

Sulfallate-d10 can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

Sulfallate-d10 is widely used in scientific research due to its isotopic labeling, which allows for detailed studies of metabolic pathways, reaction mechanisms, and environmental analysis. Some of its applications include:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

    Biology: Employed in studies of metabolic pathways and enzyme kinetics.

    Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs.

    Industry: Applied in environmental analysis to detect and quantify pollutants

Mechanism of Action

The mechanism of action of Sulfallate-d10 involves its interaction with specific molecular targets and pathways. The deuterium atoms in this compound can influence the rate of chemical reactions, providing insights into reaction mechanisms and kinetics. This isotopic effect is particularly useful in studies of enzyme-catalyzed reactions and metabolic pathways .

Comparison with Similar Compounds

Sulfallate-d10 is unique due to its isotopic labeling with deuterium. Similar compounds include:

This compound stands out due to its specific labeling, which provides unique advantages in studies requiring detailed analysis of reaction mechanisms and metabolic pathways.

Properties

CAS No.

1794760-34-1

Molecular Formula

C8H14ClNS2

Molecular Weight

233.838

IUPAC Name

2-chloroprop-2-enyl N,N-bis(1,1,2,2,2-pentadeuterioethyl)carbamodithioate

InChI

InChI=1S/C8H14ClNS2/c1-4-10(5-2)8(11)12-6-7(3)9/h3-6H2,1-2H3/i1D3,2D3,4D2,5D2

InChI Key

XJCLWVXTCRQIDI-IZUSZFKNSA-N

SMILES

CCN(CC)C(=S)SCC(=C)Cl

Synonyms

N,N-(Diethyl-d10)carbamodithioic Acid 2-Chloro-2-propen-1-yl Ester;  (Diethyl-d10)dithiocarbamic Acid 2-Chloroallyl Ester;  (Diethyl-d10)carbamodithioic Acid 2-Chloro-2-propenyl Ester;  2-Chlorallyl (Diethyl-d10)dithiocarbamate;  2-Chloroallyl N,N-(Dieth

Origin of Product

United States

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